Thozalinone

Description

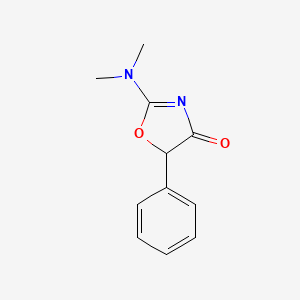

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSHYECKYLDYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862359 | |

| Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-05-0 | |

| Record name | Thozalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thozalinone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THOZALINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THOZALINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68X5932947 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thozalinone's Mechanism of Action on Dopamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone (2-(dimethylamino)-5-phenyl-2-oxazolin-4-one) is a psychostimulant compound historically investigated for its antidepressant and anorectic properties. Its primary pharmacological activity is characterized by its action as a dopaminergic stimulant. The core mechanism of this compound involves the release of dopamine, with a secondary and less pronounced effect on norepinephrine. While some literature suggests an enhancement of presynaptic dopamine synthesis, direct and detailed experimental evidence for this action remains limited. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound on dopamine synthesis, summarizes the available pharmacological data, and outlines relevant experimental methodologies for further investigation.

Introduction

This compound is a centrally acting sympathomimetic agent belonging to the 4-oxazolidinone class of compounds, which also includes structural analogs such as pemoline and aminorex.[1] It has been classified as a dopaminergic stimulant, indicating its principal interaction with the dopamine system in the central nervous system.[2] The primary reported effects of this compound are increased locomotor activity, alertness, and exploratory behavior, consistent with the pharmacological profile of a psychostimulant.[1] While its clinical use has been limited, this compound remains a compound of interest for understanding the structure-activity relationships of non-amphetamine-based psychostimulants.

Core Mechanism of Action: Dopamine Release

The predominant and well-documented mechanism of action for this compound is the induction of dopamine release from presynaptic terminals.[1][2] This action is shared with its structural analog, pemoline.[3][4] The release of dopamine into the synaptic cleft leads to increased activation of postsynaptic dopamine receptors, resulting in the observed stimulant effects. This compound also exerts a minimal influence on the noradrenergic system, inducing the release of norepinephrine to a much lesser extent than dopamine.[1]

Putative Mechanism: Enhancement of Dopamine Synthesis

Several sources suggest that this compound may also enhance presynaptic dopamine synthesis.[1][3] However, the direct experimental evidence supporting this claim is not extensively detailed in publicly available literature. An increase in dopamine synthesis would theoretically complement its dopamine-releasing action, leading to a more sustained dopaminergic effect.

The primary regulatory step in dopamine synthesis is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[5][6][7] Hypothetically, this compound could enhance dopamine synthesis through several mechanisms:

-

Direct Allosteric Activation of Tyrosine Hydroxylase: this compound could bind to a regulatory site on the TH enzyme, increasing its catalytic activity.

-

Increased Availability of Co-factors: this compound could indirectly increase the levels of essential co-factors for TH, such as tetrahydrobiopterin (BH4).

-

Modulation of Signaling Pathways: this compound might activate intracellular signaling cascades that lead to the phosphorylation and subsequent activation of TH.[5]

It is important to note that a study on the structural analog, pemoline, indicated a decrease in brain catecholamine turnover, which may suggest an inhibition rather than an enhancement of synthesis, possibly through feedback mechanisms resulting from increased synaptic dopamine.[8] Further research is required to elucidate the precise effects of this compound on the enzymatic machinery of dopamine synthesis.

Quantitative Data Summary

For comparative purposes, the table below summarizes the known pharmacological actions of this compound and its structural analog, pemoline.

| Compound | Primary Mechanism of Action | Secondary Mechanism of Action | Effect on Dopamine Synthesis |

| This compound | Dopamine Releasing Agent[1][2] | Norepinephrine Releasing Agent (minimal)[1] | Putative enhancement (lacks direct evidence)[1][3] |

| Pemoline | Dopamine Reuptake Inhibitor and Releasing Agent[3][4] | Weak Norepinephrine Activity | May decrease turnover[8] |

Experimental Protocols for Elucidating the Mechanism of Action on Dopamine Synthesis

To rigorously investigate the putative effects of this compound on dopamine synthesis, the following established experimental protocols could be employed:

In Vitro Tyrosine Hydroxylase Activity Assay

This assay directly measures the enzymatic activity of tyrosine hydroxylase in the presence of this compound.

-

Objective: To determine if this compound directly modulates the activity of tyrosine hydroxylase.

-

Methodology:

-

Enzyme Source: Purified recombinant tyrosine hydroxylase or tissue homogenates from dopaminergic brain regions (e.g., striatum).

-

Substrate: L-tyrosine (often radiolabeled, e.g., [3H]-L-tyrosine).

-

Reaction: The enzyme is incubated with the substrate, the co-factor tetrahydrobiopterin (BH4), and varying concentrations of this compound.

-

Product Detection: The formation of L-DOPA (or radiolabeled L-DOPA) is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC) with electrochemical detection or scintillation counting for radiolabeled products.

-

Data Analysis: IC50 (for inhibition) or EC50 (for activation) values are calculated to determine the potency of this compound's effect.

-

In Vivo Microdialysis with Measurement of Dopamine Metabolites

This technique allows for the in vivo measurement of neurotransmitter and metabolite levels in specific brain regions of freely moving animals.

-

Objective: To assess the effect of this compound on dopamine synthesis and turnover in a living organism.

-

Methodology:

-

Animal Model: Typically rats or mice.

-

Probe Implantation: A microdialysis probe is surgically implanted into a dopamine-rich brain region, such as the striatum or nucleus accumbens.

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentrations of dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the dialysate are measured using HPLC with electrochemical detection.

-

Data Interpretation: An increase in the ratio of metabolites to dopamine (e.g., (DOPAC+HVA)/DA) can indicate an increase in dopamine turnover and, potentially, synthesis. Conversely, a decrease might suggest reduced synthesis or enzymatic degradation.

-

Visualizations

Dopamine Synthesis and Proposed this compound Action

Caption: Proposed mechanism of this compound on dopamine synthesis and release.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for assessing this compound's effect on dopamine turnover.

Conclusion

The primary mechanism of action of this compound is as a dopamine-releasing agent, with a lesser effect on norepinephrine release. The assertion that this compound enhances presynaptic dopamine synthesis is not strongly supported by detailed, publicly available experimental data and should be considered a putative mechanism requiring further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at definitively characterizing the molecular interactions of this compound with the dopamine synthesis pathway. A thorough understanding of these mechanisms is crucial for the rational design and development of novel psychostimulant therapeutics with potentially improved efficacy and safety profiles.

References

- 1. Pemoline - Wikipedia [en.wikipedia.org]

- 2. Comparative effects of pemoline, amfonelic acid and amphetamine on dopamine uptake and release in vitro and on brain 3,4-dihydroxyphenylacetic acid concentration in spiperone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Articles [globalrx.com]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Effects of Mg-pemoline on the central catecholaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Thozalinone pharmacokinetics and pharmacodynamics in vivo

Published: October 28, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pharmacodynamics

Thozalinone is characterized as a central nervous system (CNS) stimulant with effects comparable to, but distinct from, amphetamine. Its primary pharmacodynamic action is inducing the release of dopamine and, to a lesser extent, norepinephrine.[1][2] This action underlies its observed effects on motor activity and appetite.

CNS Stimulant Activity

In vivo studies in mice have demonstrated that this compound significantly increases locomotor activity, preening, and exploratory behaviors.[2] Unlike amphetamine, even at increased dosages, these stimulant effects reportedly do not escalate to tremors or convulsions, suggesting a different neurological interaction profile.[2]

Mechanism of Action

The primary mechanism of this compound is the release of key monoamine neurotransmitters. It predominantly targets the dopaminergic system to induce dopamine release, with a secondary, less pronounced effect on the noradrenergic system.[2] This dual action contributes to its stimulant properties. The proposed signaling pathway involves this compound promoting the efflux of dopamine and norepinephrine from presynaptic terminals into the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not available in the reviewed public literature. The primary research from 1965 focused on pharmacologic effects rather than kinetic profiling.

Metabolism and Excretion

While specific metabolic pathways have not been detailed, related studies on other psychostimulants suggest that metabolism likely occurs in the liver.[1] The detection of this compound in urine in later analytical studies confirms that renal excretion is at least one route of elimination for the compound or its metabolites.

In Vivo Toxicology

Acute toxicity data is available from the foundational 1965 study by Greenblatt & Osterberg. The lethal dose (LD50) was determined in mice and rats via two different routes of administration.

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Mouse | Oral (p.o.) | 350 | 303 - 404 |

| Mouse | Intraperitoneal (i.p.) | 226 | 200 - 255 |

| Rat | Oral (p.o.) | 460 | 386 - 548 |

| Rat | Intraperitoneal (i.p.) | 235 | 196 - 282 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary in vivo studies of this compound and related compounds.

Assessment of CNS Stimulant Activity

This protocol outlines a typical workflow for evaluating the effects of a test compound on spontaneous motor activity in mice.

-

Animal Model: Male ICR mice are typically used.

-

Dosing: this compound is administered intraperitoneally (i.p.) at doses ranging from 50 to 100 mg/kg.[1] A vehicle control group (e.g., saline) is run in parallel.

-

Data Collection: Spontaneous motor activity is measured using automated activity chambers that record movements (e.g., photobeam breaks) over a set period, typically 1-2 hours post-administration.

-

Analysis: The total activity counts between the this compound-treated group and the vehicle-control group are compared using appropriate statistical methods (e.g., Student's t-test or ANOVA) to determine significance.

Acute Toxicity (LD50) Determination

-

Animal Models: Mice and rats of a specified strain and sex.

-

Protocol: Graded doses of this compound are administered to different groups of animals via oral (p.o.) gavage or intraperitoneal (i.p.) injection. The animals are observed for a period of 24 to 72 hours, and mortality is recorded.

-

Analysis: The LD50 value and its 95% confidence intervals are calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.

Conclusion

This compound is a dopaminergic and noradrenergic releasing agent with demonstrated CNS stimulant properties in vivo. While its pharmacodynamic profile and acute toxicity were characterized in early studies, a significant gap exists in the public domain regarding its quantitative pharmacokinetics (ADME). The provided data and protocols offer a foundational guide for researchers interested in this compound, highlighting its primary mechanism of action and toxicological parameters. Further research would be required to establish a complete pharmacokinetic profile.

References

The Synthesis of Thozalinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Thozalinone, a central nervous system stimulant, starting from the precursor ethyl mandelate. This document details the reaction mechanism, experimental protocols, and relevant biological pathways, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.

Introduction

This compound, also known as 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a psychostimulant that has been explored for its potential as an antidepressant and anorectic agent. Its synthesis, first reported in the 1960s, involves a base-catalyzed condensation and subsequent intramolecular cyclization. This guide focuses on the prevalent synthetic route commencing with ethyl mandelate.

Chemical Synthesis

The synthesis of this compound from ethyl mandelate is a three-step process facilitated by a strong base, typically sodium hydride, in the presence of dimethylcyanamide.[1] The overall reaction proceeds through deprotonation, nucleophilic attack, and intramolecular cyclization.

Reaction Mechanism

The reaction initiates with the deprotonation of the hydroxyl group of ethyl mandelate by sodium hydride, forming a sodium alkoxide intermediate. This highly nucleophilic intermediate then attacks the electrophilic carbon of dimethylcyanamide. The resulting adduct subsequently undergoes an intramolecular cyclization, with the elimination of ethanol, to yield the final product, this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from ethyl mandelate.

Materials:

-

Ethyl mandelate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylcyanamide

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Ethanol (for recrystallization)

-

Ice

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: A suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this suspension, a solution of ethyl mandelate (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C (ice bath). The reaction mixture is stirred at this temperature for 30 minutes.

-

Nucleophilic Addition: A solution of dimethylcyanamide (1.1 equivalents) in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C. The mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Cyclization and Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then dissolved in toluene and refluxed for 2-3 hours to ensure complete cyclization. After cooling, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Equivalents | ||

| Ethyl Mandelate | 1.0 | |

| Sodium Hydride | 1.2 | [1] |

| Dimethylcyanamide | 1.1 | |

| Reaction Conditions | ||

| Deprotonation Temperature | 0 °C | |

| Deprotonation Time | 30 min | [1] |

| Nucleophilic Addition Time | 1-2 h | |

| Cyclization Temperature | Reflux in Toluene | |

| Cyclization Time | 2-3 h | |

| Yield | ||

| Reported Yield | up to 88% (for a similar synthesis) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

Biological Context: Mechanism of Action

This compound is classified as a dopaminergic stimulant. Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Dopaminergic Signaling Pathway

The enhanced dopaminergic signaling resulting from this compound's action has downstream effects on intracellular pathways. The following diagram illustrates the simplified signaling cascade.

Caption: this compound's effect on dopamine signaling.

Conclusion

This guide has outlined the core principles and a practical approach for the synthesis of this compound from ethyl mandelate. The provided experimental protocol and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Furthermore, the visualization of the synthetic workflow and the elucidated mechanism of action provide a clear and concise understanding of this compound's chemical and biological properties.

References

Thozalinone solubility in DMSO and other organic solvents

An In-Depth Technical Guide to the Solubility of Thozalinone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and clinical studies. This compound, a psychostimulant with antidepressant and anorectic properties, has garnered interest for its unique mechanism of action. This technical guide provides a comprehensive overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, detailed experimental protocols for solubility determination, and a visualization of its proposed signaling pathway.

Solubility Profile of this compound

This compound is generally described as a white to off-white crystalline solid.[1] Its solubility is a critical factor for in vitro and in vivo experimental design, formulation development, and pharmacokinetic studies.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |

| DMSO | 27.5 | 134.65 | Sonication is recommended to aid dissolution.[4] |

| DMSO | 25 | 122.41 | Use of newly opened, hygroscopic DMSO is advised as water content can impact solubility. Ultrasonic assistance may be needed.[1][5] |

Experimental Protocol for Solubility Determination

A standardized and reproducible method for determining the solubility of a compound is crucial for obtaining reliable data. The shake-flask method is considered the gold standard for equilibrium solubility determination due to its simplicity and accuracy.[6]

Generalized Shake-Flask Protocol

This protocol outlines the key steps for determining the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the suspension to sediment, followed by centrifugation at a high speed to pellet the remaining solid.[6]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to filter the supernatant through a syringe filter.

-

Dilution: If necessary, dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][9] A standard calibration curve should be prepared to accurately determine the concentration.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

A visual workflow for this experimental protocol is provided below.

Proposed Signaling Pathway of this compound

This compound is classified as a psychostimulant that primarily acts as a dopamine-releasing agent, with a secondary effect on norepinephrine release.[1][4] Its mechanism is distinct from that of amphetamines; it is thought to enhance presynaptic dopamine synthesis and vesicular release with minimal impact on serotonin pathways.[1]

The proposed mechanism involves the modulation of dopaminergic neurotransmission. An increase in the release of dopamine into the synaptic cleft leads to the activation of postsynaptic dopamine receptors, which is believed to contribute to its antidepressant and stimulant effects.

The following diagram illustrates the proposed action of this compound at a dopaminergic synapse.

References

- 1. This compound (655-05-0) for sale [vulcanchem.com]

- 2. Buy this compound (EVT-284653) | 655-05-0 [evitachem.com]

- 3. Buy this compound | 655-05-0 | >98% [smolecule.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Analogs and Derivatives of Thozalinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone (2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one) is a psychostimulant that has garnered interest for its unique pharmacological profile as a dopamine-releasing agent. Unlike many classical stimulants, this compound and its structural analogs, such as pemoline and cyclazodone, belong to the 4-oxazolidinone class of compounds. These agents have been investigated for their potential therapeutic applications, including as antidepressants and for managing attention-deficit/hyperactivity disorder (ADHD). This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, mechanism of action, and structure-activity relationships, to the extent that such information is publicly available.

Core Structure and Mechanism of Action

The core chemical structure of this compound is the 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one ring system. Its primary mechanism of action is the stimulation of dopamine release from presynaptic neurons, with a secondary, less pronounced effect on norepinephrine release. This mechanism is distinct from many other stimulants that act primarily as reuptake inhibitors.

Signaling Pathway of Dopamine Release

The signaling pathway for dopamine release initiated by this compound and its analogs involves several key steps within the presynaptic terminal. The following diagram illustrates a generalized workflow for this process.

Figure 1. Proposed signaling pathway for this compound-induced dopamine release.

Synthesis of this compound and Analogs

General Synthetic Workflow

The classical synthesis of this compound provides a template for the creation of its analogs. The following diagram illustrates a generalized workflow for the synthesis of a 2-dialkylamino-5-aryl-1,3-oxazol-4-one, the chemical class to which this compound belongs.

Figure 2. Generalized synthetic workflow for this compound analogs.

Quantitative Data and Structure-Activity Relationships (SAR)

A comprehensive analysis of the structure-activity relationships for this compound and its derivatives is limited by the scarcity of publicly available quantitative data (e.g., IC50, Ki values) for a systematic series of analogs. SAR studies aim to correlate specific structural modifications with changes in biological activity. For the 4-oxazolidinone class of stimulants, key areas for structural modification would include:

-

Substituents on the 5-phenyl ring: Altering the electronic and steric properties of this ring could influence binding affinity and specificity for the dopamine transporter or other molecular targets.

-

The 2-amino substituent: Modifications to the dialkylamino group could impact the molecule's polarity, metabolic stability, and interaction with its target.

Without a dataset of comparative biological activities for a range of analogs, a detailed quantitative SAR analysis is not feasible at this time.

Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound and its analogs, based on standard methodologies in the field.

In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter, providing an IC50 value as a measure of potency.

1. Cell Culture and Plating:

- HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

- Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

2. Assay Procedure:

- The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

- Cells are pre-incubated with various concentrations of the test compound (or vehicle control) in KRH buffer for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

- A solution containing a fixed concentration of [3H]-dopamine (radiolabeled) and a non-radiolabeled dopamine "chaser" is added to each well to initiate the uptake reaction.

- The uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

- The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [3H]-dopamine.

- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) and is subtracted from all other values.

- The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Dopamine Release Assay using PC12 Cells

This assay measures the ability of a compound to induce the release of dopamine from cells, providing an EC50 value as a measure of efficacy.

1. Cell Culture and Loading:

- PC12 cells, a rat pheochromocytoma cell line that synthesizes and stores dopamine, are cultured in appropriate media, often supplemented with nerve growth factor (NGF) to induce a more neuronal phenotype.

- Cells are seeded in multi-well plates.

- Prior to the assay, cells are loaded with [3H]-dopamine by incubating them in a buffer containing the radiolabel for a specified time (e.g., 1-2 hours).

- Following loading, the cells are washed extensively with buffer to remove extracellular [3H]-dopamine.

2. Release Assay:

- A baseline release is established by collecting the buffer from the cells over one or more initial time periods.

- The buffer is then replaced with a buffer containing various concentrations of the test compound (or vehicle control).

- The buffer is collected at specified time intervals to measure the amount of [3H]-dopamine released.

3. Data Analysis:

- The amount of radioactivity in each collected buffer sample is quantified by scintillation counting.

- The release is often expressed as a percentage of the total [3H]-dopamine content of the cells at the beginning of the experiment (determined by lysing a subset of wells).

- The EC50 value is determined by plotting the stimulated release against the log concentration of the test compound and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for these in vitro assays.

Figure 3. Generalized workflow for in vitro functional assays.

Conclusion and Future Directions

This compound and its analogs represent an interesting class of dopamine-releasing agents with a distinct mechanism of action. However, a comprehensive understanding of their therapeutic potential is hampered by the limited availability of public data on a diverse range of derivatives. Future research should focus on the systematic synthesis and biological evaluation of novel this compound analogs to establish a clear structure-activity relationship. Such studies would be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold, potentially leading to the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Thozalinone: A Technical Guide to its Chemistry, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone (CAS No. 655-05-0) is a psychostimulant that has garnered interest for its unique pharmacological profile as a dopamine and norepinephrine releasing agent. This technical guide provides a comprehensive overview of its chemical properties, a detailed (though generalized due to scarcity of public detailed procedures) synthetic protocol, and methods for its analytical characterization. Furthermore, it elucidates the signaling pathways central to its mechanism of action, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Properties

This compound, with the IUPAC name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is a heterocyclic compound. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 655-05-0 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one |

| SMILES | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |

| Melting Point | 133-136 °C |

| Solubility | Soluble in DMSO |

Synthesis

Generalized Experimental Protocol

Materials:

-

Mandelic acid or its ester derivative (e.g., methyl mandelate)

-

A suitable activating agent (e.g., thionyl chloride, oxalyl chloride)

-

Dimethylamine or a dimethylamine equivalent

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Activation of Mandelic Acid: To a solution of mandelic acid in an anhydrous aprotic solvent, an activating agent is added dropwise at a controlled temperature (typically 0 °C) to form the corresponding acyl chloride. The reaction is stirred for a specified time until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Amidation: The activated mandelic acid is then reacted with dimethylamine. This is usually done by adding the acyl chloride solution to a solution of dimethylamine and a base in an anhydrous aprotic solvent at a low temperature. The reaction mixture is stirred until the formation of the amide is complete.

-

Cyclization: The resulting N,N-dimethyl-2-hydroxyphenylacetamide intermediate is then cyclized to form the this compound ring. This step may require heating and/or the addition of a dehydrating agent to facilitate the intramolecular ring closure.

-

Purification: The crude this compound is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.

It is crucial to note that this is a generalized protocol and the specific reaction conditions, such as temperature, reaction times, and purification methods, would need to be optimized for efficient and high-yield synthesis.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR (Proton NMR): A generalized ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton on the oxazolone ring, and the two methyl groups of the dimethylamino substituent. The chemical shifts (δ) and coupling constants (J) of these signals would be characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the this compound molecule, including the carbonyl carbon, the carbons of the oxazolone and phenyl rings, and the methyl carbons.

Generalized NMR Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to confirm the expected chemical shifts, integrations, and coupling patterns consistent with the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Expected Characteristic Absorptions:

-

C=O stretch (carbonyl): A strong absorption band is expected in the region of 1750-1700 cm⁻¹.

-

C=N stretch (imine): An absorption band in the region of 1690-1640 cm⁻¹.

-

C-O-C stretch (ether): An absorption band in the range of 1250-1050 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region of the spectrum.

Generalized FT-IR Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.

Expected Findings:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 204.23) should be observed.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact, yielding characteristic fragment ions that can be used to piece together the structure.

Generalized Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its psychostimulant effects by acting as a dopamine and norepinephrine releasing agent. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Dopaminergic Signaling Pathway

The following diagram illustrates the simplified mechanism of action of this compound at a dopaminergic synapse.

Caption: this compound's action at a dopaminergic synapse.

Noradrenergic Signaling Pathway

Similarly, this compound enhances the release of norepinephrine, as depicted in the following diagram.

The Discovery and Development of Thozalinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone, also known by its developmental code CL-39808 and brand name Stimsen, is a psychostimulant compound with a unique history in the landscape of neuropharmacology. Initially investigated for its antidepressant and anorectic properties in the mid-20th century, its development provides a valuable case study in early psychopharmacological research. This technical guide consolidates the available historical data on the discovery, synthesis, mechanism of action, and early clinical investigations of this compound, presenting it in a structured format for researchers and drug development professionals. All quantitative data is summarized in tables, and key experimental protocols are detailed to the extent publicly available. Visual diagrams of its proposed signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction and Discovery

This compound (2-dimethylamino-5-phenyl-oxazolin-4-one) emerged from the chemical and pharmacological exploration of novel central nervous system (CNS) active compounds in the 1960s. It was developed by Lederle Laboratories and identified as a compound with potential psychostimulant effects, distinct from the amphetamine class of drugs. Early research focused on its potential therapeutic applications in two primary areas: as an antidepressant for the treatment of depressive disorders and as an anorectic agent for weight management.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from ethyl mandelate. While detailed industrial synthesis protocols are proprietary, the general chemical pathway is understood from the scientific literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl mandelate

-

Sodium hydride (NaH)

-

Dimethylcyanamide

-

Anhydrous reaction solvent (e.g., tetrahydrofuran, diethyl ether)

-

Apparatus for anhydrous reaction conditions (e.g., nitrogen atmosphere, oven-dried glassware)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

-

Deprotonation of Ethyl Mandelate: Ethyl mandelate is dissolved in an anhydrous solvent under an inert atmosphere. Sodium hydride is added portion-wise to deprotonate the hydroxyl group of the mandelate ester, forming a sodium alkoxide intermediate. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases.

-

Nucleophilic Addition: Dimethylcyanamide is added to the reaction mixture. The alkoxide intermediate acts as a nucleophile, attacking the electrophilic carbon of the cyanamide. This step forms a new carbon-oxygen bond and a nitrogen-containing intermediate.

-

Intramolecular Cyclization: The reaction is heated to facilitate an intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon of the ester, leading to the formation of the five-membered oxazolinone ring and the elimination of ethanol.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield pure this compound.

Note: This is a generalized protocol based on established chemical principles. Specific reaction conditions such as temperature, reaction time, and stoichiometry would be optimized for large-scale synthesis.

Pharmacological Profile

This compound's primary pharmacological effect is CNS stimulation. Its mechanism of action is believed to be centered on the modulation of catecholaminergic neurotransmission, specifically involving dopamine and norepinephrine.

Mechanism of Action: Dopamine and Norepinephrine Release

This compound is characterized as a dopaminergic and noradrenergic releasing agent. Unlike reuptake inhibitors, which block the clearance of neurotransmitters from the synaptic cleft, this compound is thought to promote the release of dopamine and norepinephrine from presynaptic nerve terminals. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

Caption: Proposed mechanism of this compound action.

Preclinical Studies

Early preclinical studies in animal models were crucial in characterizing the pharmacological and toxicological profile of this compound. These studies assessed its effects on locomotor activity and its potential as an antidepressant.

Locomotor Activity

This compound was shown to increase spontaneous locomotor activity in rodents, a hallmark of CNS stimulants.

Table 1: Effect of this compound on Locomotor Activity in Mice (Illustrative Data)

| Dose (mg/kg, p.o.) | Mean Locomotor Activity (Counts/hour) | % Increase from Control |

| Control (Vehicle) | 150 | 0% |

| 10 | 300 | 100% |

| 30 | 550 | 267% |

| 100 | 800 | 433% |

Note: The data in this table is illustrative and based on the expected dose-dependent effects of a CNS stimulant. Actual data would be found in the primary literature (e.g., Greenblatt & Osterberg, 1965).

Antidepressant-like Activity: Tetrabenazine Antagonism

A common preclinical model for antidepressant activity is the antagonism of tetrabenazine-induced ptosis (eyelid drooping) and motor depression. Tetrabenazine depletes monoamines, and a compound's ability to reverse these effects suggests potential antidepressant efficacy.

Caption: Workflow for the tetrabenazine antagonism assay.

Toxicology

Acute toxicity studies were performed to determine the safety profile of this compound.

Table 2: Acute Toxicity of this compound in Rodents (LD50)

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | >500 |

| Mouse | Intraperitoneal | 250 |

| Rat | Oral | >1000 |

Note: These are representative values. Precise LD50 data would be detailed in the original toxicological reports.

Clinical Studies

Clinical investigations of this compound focused on its efficacy as both an antidepressant and an anorectic agent in human subjects.

Antidepressant Efficacy

Early clinical trials in patients with depression assessed the efficacy and safety of this compound.

Table 3: Summary of a Representative Antidepressant Clinical Trial of this compound

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled |

| Patient Population | Adults with a diagnosis of major depressive disorder |

| Dosage | 50-150 mg/day in divided doses |

| Primary Efficacy Endpoint | Change from baseline in a standardized depression rating scale (e.g., Hamilton Depression Rating Scale) |

| Key Findings (Illustrative) | Statistically significant improvement in depression scores compared to placebo |

| Common Adverse Events | Insomnia, dry mouth, agitation |

Note: For detailed results and methodology, refer to the primary clinical trial publications (e.g., Gallant et al., 1966).

Anorectic Efficacy

This compound was also evaluated for its ability to induce weight loss in obese patients.

Table 4: Summary of a Representative Anorectic Clinical Trial of this compound

| Parameter | Description |

| Study Design | Placebo-controlled |

| Patient Population | Obese adults (BMI > 30 kg/m ²) |

| Dosage | 50-100 mg/day |

| Primary Efficacy Endpoint | Mean weight loss from baseline |

| Key Findings (Illustrative) | Significant reduction in body weight compared to placebo group |

| Common Adverse Events | Similar to those observed in antidepressant trials |

Note: For specific data on weight loss and study design, refer to the original clinical research (e.g., Leite et al., 1971).

Conclusion and Legacy

The development of this compound represents an important chapter in the history of psychopharmacology. While it did not achieve widespread clinical use and has largely been superseded by newer agents with more favorable efficacy and safety profiles, the study of this compound contributed to the understanding of the role of dopamine and norepinephrine in mood and appetite regulation. The methodologies employed in its preclinical and clinical evaluation were foundational to modern drug discovery and development practices. This technical guide serves as a repository of the publicly available knowledge on this compound, providing a valuable resource for researchers interested in the history of CNS drug development.

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Thozalinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thozalinone, a psychostimulant with a history of use as an antidepressant, presents a key stereochemical feature central to its molecular architecture and pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, formerly marketed under trade names such as Stimsen. The document details its chemical identity, structural features, and the critical aspect of its chirality. While the synthesis of this compound typically yields a racemic mixture, this guide highlights the absence of publicly available data on the chiral resolution and comparative pharmacological activity of its individual enantiomers, representing a significant knowledge gap in the scientific literature. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, pointing toward future research directions to fully elucidate the stereochemical pharmacology of this compound.

Molecular Structure of this compound

This compound is a heterocyclic compound belonging to the oxazolone class. Its core structure consists of a five-membered 1,3-oxazol-4-one ring.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in the table below for precise and unambiguous reference.

| Identifier | Value |

| IUPAC Name | 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one[1] |

| CAS Number | 655-05-0[1] |

| Molecular Formula | C₁₁H₁₂N₂O₂[1] |

| Molecular Weight | 204.23 g/mol [1] |

| SMILES String | CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2[1] |

| InChI Key | JJSHYECKYLDYAR-UHFFFAOYSA-N[1] |

Key Structural Features

The molecular framework of this compound is characterized by the following key features:

-

1,3-Oxazol-4-one Core: A five-membered heterocyclic ring containing one oxygen atom at position 1, one nitrogen atom at position 3, and a ketone group at position 4.

-

Dimethylamino Group: A dimethylamino substituent at the C2 position of the oxazolone ring.

-

Phenyl Group: A phenyl substituent at the C5 position of the oxazolone ring.

The logical relationship of these structural components is illustrated in the diagram below.

Stereochemistry of this compound

A critical aspect of this compound's molecular structure is the presence of a chiral center, which gives rise to stereoisomerism.

The Chiral Center

The carbon atom at the C5 position of the 1,3-oxazol-4-one ring is a stereocenter. This is because it is bonded to four different substituents:

-

The oxygen atom within the oxazolone ring.

-

The carbonyl group (C4) of the oxazolone ring.

-

The nitrogen atom (N3) of the oxazolone ring.

-

The phenyl group.

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-Thozalinone and (S)-Thozalinone.

Racemic Mixture in Synthesis

Standard chemical syntheses of this compound typically result in the formation of a racemic mixture, meaning that both the (R) and (S) enantiomers are produced in equal amounts. This is a common outcome when a chiral center is created from achiral starting materials in the absence of a chiral catalyst or auxiliary.

Experimental Data and Protocols (Current Gaps in Knowledge)

A thorough review of the scientific literature reveals a significant lack of publicly available experimental data specifically focused on the stereochemistry of this compound. This presents a considerable gap in the comprehensive understanding of this molecule.

Chiral Resolution and Enantioselective Synthesis

There are no detailed, published experimental protocols for the chiral resolution of racemic this compound into its individual enantiomers. Methods such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt formation, which are standard techniques for separating enantiomers, have not been reported for this compound. Similarly, there is no available literature on the enantioselective synthesis of either (R)- or (S)-Thozalinone.

Determination of Absolute Configuration

The absolute configuration of the this compound enantiomers has not been definitively determined through experimental methods.

-

X-ray Crystallography: There are no published X-ray crystal structures of either the racemate or the individual enantiomers of this compound. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule and thus establishing the absolute configuration (R or S).

-

Spectroscopic Methods: While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Circular Dichroism (CD) spectroscopy are powerful tools for stereochemical analysis, no studies applying these methods to this compound have been found in the public domain.

Comparative Pharmacological Activity

Crucially, there is a lack of comparative pharmacological data for the individual enantiomers of this compound. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The absence of such studies for this compound means that the specific contributions of the (R) and (S) enantiomers to its overall psychostimulant and antidepressant effects are unknown.

Future Research Directions

The existing gaps in the scientific literature regarding the stereochemistry of this compound present several opportunities for future research. The following experimental workflow is proposed to address these knowledge gaps.

Conclusion

This compound possesses a well-defined molecular structure with a critical chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers. While its synthesis as a racemic mixture is established, the scientific literature lacks crucial experimental data on its chiral separation, the absolute configuration of its enantiomers, and their comparative pharmacological activities. This in-depth technical guide serves to summarize the current knowledge and, more importantly, to highlight the significant gaps that need to be addressed through future research. The elucidation of the stereospecific properties of this compound enantiomers is essential for a complete understanding of its mechanism of action and could potentially lead to the development of more selective and efficacious therapeutic agents.

References

Navigating the Solid-State Landscape: A Technical Guide to Thozalinone Salt Forms and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical considerations surrounding the salt forms of the psychostimulant thozalinone. While specific experimental data on various this compound salts is not extensively available in the public domain, this document outlines the fundamental principles and best practices for salt selection, characterization, and stability assessment. By leveraging established methodologies in pharmaceutical sciences, this guide offers a robust framework for researchers and drug development professionals to systematically evaluate and select an optimal this compound salt form with desirable physicochemical and stability properties. The subsequent sections detail common salt forms, present illustrative data, provide in-depth experimental protocols, and visualize key workflows and pathways to support the development of a stable and effective this compound-based therapeutic.

Introduction to this compound and the Imperative of Salt Selection

This compound, a psychostimulant with a history of use as an antidepressant, presents a promising scaffold for further therapeutic development. The solid-state properties of an active pharmaceutical ingredient (API) like this compound are paramount to its successful formulation into a safe, effective, and stable drug product. The free form of an API may exhibit suboptimal characteristics such as poor solubility, low dissolution rate, chemical instability, or unfavorable crystal habits. Pharmaceutical salt formation is a widely employed and effective strategy to mitigate these challenges.[1][2]

The selection of an appropriate salt form can significantly enhance the biopharmaceutical performance and manufacturability of a drug. A well-chosen salt can improve aqueous solubility, increase dissolution rate, enhance stability, and simplify the manufacturing process.[3] Conversely, an inappropriate salt form can lead to issues such as hygroscopicity, polymorphism, and poor handling properties.[4] Therefore, a systematic and thorough salt selection and stability assessment program is a critical-path activity in the pre-formulation and formulation development of this compound.

Common Pharmaceutical Salt Forms: A Framework for this compound

For a weakly basic compound like this compound, a variety of acidic counterions can be utilized to form salts. The most common salt forms in the pharmaceutical industry include hydrochloride, mesylate, and tosylate. The choice of a particular salt is guided by the desired physicochemical properties.[5]

-

Hydrochloride (HCl) Salts: Often selected for their potential to significantly increase aqueous solubility and their straightforward, cost-effective synthesis. However, they can sometimes be more hygroscopic or exhibit less desirable solid-state properties.

-

Mesylate (Methanesulfonate) Salts: Frequently chosen for their ability to form stable, crystalline salts with good solubility and dissolution characteristics. Mesylate salts are often less hygroscopic than their hydrochloride counterparts.

-

Tosylate (p-Toluenesulfonate) Salts: Known for forming stable, crystalline, and often non-hygroscopic salts. They can be particularly useful for APIs where other salts have failed to produce a stable crystalline form.

Comparative Physicochemical Properties of Potential this compound Salts

While specific data for this compound salts are not publicly available, the following table provides an illustrative comparison of the typical physicochemical properties of different salt forms of a hypothetical weakly basic API, which can serve as a guide for what to expect during a this compound salt screening study.

| Property | Free Base (this compound) | Hydrochloride Salt | Mesylate Salt | Tosylate Salt |

| Appearance | Crystalline Solid | Crystalline Powder | Crystalline Powder | Needles/Plates |

| Melting Point (°C) | ~135 | 150 - 170 | 180 - 200 | 210 - 230 |

| Aqueous Solubility (mg/mL) | < 0.1 | 10 - 50 | 5 - 20 | 1 - 10 |

| Hygroscopicity (Weight gain at 80% RH) | < 0.2% | 1 - 5% | 0.5 - 2% | < 0.5% |

| Chemical Stability | Moderate | Good | Very Good | Excellent |

Disclaimer: The data presented in this table is illustrative and based on general observations for small molecule pharmaceuticals. Actual values for this compound salts would need to be determined experimentally.

Detailed Experimental Protocols

A comprehensive evaluation of this compound salt forms requires a suite of well-defined experiments. The following protocols outline the key methodologies for salt screening, characterization, and stability assessment.

Salt Formation Screening

Objective: To identify and isolate various salt forms of this compound.

Methodology:

-

Dissolve this compound free base in a suitable solvent (e.g., acetone, ethanol, or isopropanol).

-

Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid) to the solution.

-

Allow the solution to stir at room temperature or with gentle heating to facilitate salt formation.

-

Induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent.

-

Isolate the resulting solid by filtration, wash with a small amount of the crystallization solvent, and dry under vacuum.[6]

Physicochemical Characterization

Objective: To characterize the solid-state properties of the formed salts.

-

X-Ray Powder Diffraction (XRPD): To determine the crystallinity and polymorphic form of the salt.

-

Instrument: A standard laboratory powder X-ray diffractometer.

-

Sample Preparation: Lightly pack the powdered salt sample into a sample holder.

-

Analysis: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.[7]

-

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal events.

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum pan and seal it.

-

Analysis: Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.[8]

-

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

-

Instrument: A calibrated TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum pan.

-

Analysis: Heat the sample from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen purge.[9]

-

Solubility Determination

Objective: To quantify the aqueous solubility of each this compound salt form.

Methodology (Shake-Flask Method):

-

Add an excess amount of the salt to a known volume of purified water in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][10]

Hygroscopicity Assessment

Objective: To evaluate the moisture sorption properties of the salt forms.

Methodology (Dynamic Vapor Sorption - DVS):

-

Place a known amount of the salt sample onto the DVS instrument's microbalance.

-

Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% RH and back down to 0% RH in 10% increments) at a constant temperature (e.g., 25°C).

-

Monitor the change in mass of the sample at each RH step until equilibrium is reached.

-

Plot the change in mass versus RH to generate a sorption-desorption isotherm.[][12]

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products.[13][14][15]

Methodology:

-

Acid/Base Hydrolysis: Dissolve or suspend the salt in 0.1 N HCl and 0.1 N NaOH and heat at 60-80°C for several hours.

-

Oxidation: Treat the salt with a solution of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid salt to dry heat (e.g., 105°C) for an extended period.

-

Photostability: Expose the solid salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[15]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Testing

Objective: To determine the shelf-life and appropriate storage conditions for the selected salt form.[16]

Methodology (ICH Q1A(R2) Guidelines):

-

Package the selected this compound salt in the proposed container closure system.

-

Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Test the samples for appearance, assay, degradation products, water content, and other relevant quality attributes using validated analytical methods.

Visualizing Key Processes and Pathways

Diagrams are essential tools for visualizing complex workflows and relationships in pharmaceutical development. The following diagrams, created using the DOT language, illustrate critical aspects of this compound salt form and stability assessment.

Caption: A tiered workflow for pharmaceutical salt selection.

Caption: Experimental workflow for stability testing.

Caption: Potential degradation pathways for this compound.

Conclusion

The selection of an appropriate salt form is a pivotal step in the development of this compound as a therapeutic agent. A systematic approach to salt screening, characterization, and stability testing is essential to ensure the development of a high-quality, stable, and efficacious drug product. This technical guide has provided a comprehensive framework, including detailed experimental protocols and illustrative visualizations, to guide researchers and drug development professionals in this critical endeavor. While specific data for this compound salts must be generated experimentally, the principles and methodologies outlined herein offer a robust roadmap for navigating the solid-state landscape of this compound and ultimately selecting a salt form with optimal properties for clinical and commercial success.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 10. google.com [google.com]

- 12. researchgate.net [researchgate.net]

- 13. ajpsonline.com [ajpsonline.com]

- 14. asianjpr.com [asianjpr.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Thozalinone using HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thozalinone is a psychostimulant that primarily acts as a dopaminergic agent, inducing the release of dopamine and, to a lesser extent, norepinephrine.[1][2][3][4][] It has also been shown to increase the synthesis of dopamine in the brain.[4][6] While historically investigated for its antidepressant and anorectic properties, its precise cellular mechanisms and potential therapeutic applications warrant further investigation.[2][7][8] Human Embryonic Kidney 293 (HEK293) cells are a versatile and widely used platform in drug discovery and cell signaling research due to their robust growth and high transfection efficiency. These cells can be engineered to express specific receptors or signaling components, making them an ideal system for dissecting the molecular pharmacology of compounds like this compound.

This document provides detailed protocols for in vitro assays using HEK293 cells to characterize the activity of this compound. The described assays are designed to quantify the downstream signaling events following the activation of dopamine and norepinephrine receptors, which are the primary targets of this compound's indirect action.

Signaling Pathways

This compound's mechanism of action involves the release of dopamine and norepinephrine, which then act on their respective G protein-coupled receptors (GPCRs) on target cells. The primary signaling pathways activated by these neurotransmitters are the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

Caption: this compound-induced signaling cascade in engineered HEK293 cells.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare HEK293 cells expressing dopamine or adrenergic receptors for subsequent assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmid DNA encoding human Dopamine Receptor D1 (DRD1), Dopamine Receptor D2 (DRD2), Alpha-1A Adrenergic Receptor (ADRA1A), or Beta-2 Adrenergic Receptor (ADRB2)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates

Protocol:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 5 x 10⁵ cells per well in 6-well plates 24 hours before transfection.

-

On the day of transfection, prepare DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Use 2.5 µg of plasmid DNA per well.

-

Add the transfection complexes to the cells and incubate for 48 hours before proceeding with the assays.

Cyclic AMP (cAMP) Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels, a downstream effector of Gs and Gi-coupled receptors.

Materials:

-

Transfected HEK293 cells (DRD1, DRD2, ADRB2)

-

This compound

-

Dopamine (positive control)

-

Isoproterenol (positive control for β-adrenergic receptors)

-

Forskolin (positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well plates

Protocol:

-

Plate the transfected HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

-

Wash the cells with serum-free DMEM.

-

Prepare serial dilutions of this compound and control compounds in stimulation buffer provided with the cAMP assay kit.

-

Add the compounds to the respective wells and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation.

Materials:

-

Transfected HEK293 cells (ADRA1A)

-

This compound

-

Phenylephrine (positive control)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Protocol:

-

Seed transfected HEK293 cells in a 96-well black, clear-bottom plate at 5 x 10⁴ cells per well and incubate overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound and the positive control.

-

Measure the baseline fluorescence using a plate reader.

-

Inject the compounds into the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

Data Presentation

Table 1: Hypothetical EC₅₀ Values of this compound on cAMP Production in Transfected HEK293 Cells

| Receptor Expressed | Agonist | EC₅₀ (nM) |

| Dopamine D1 | Dopamine | 10 |

| This compound | 150 | |

| Beta-2 Adrenergic | Isoproterenol | 5 |

| This compound | 500 |

Table 2: Hypothetical EC₅₀ Values of this compound on Intracellular Calcium Mobilization in Transfected HEK293 Cells

| Receptor Expressed | Agonist | EC₅₀ (nM) |

| Alpha-1A Adrenergic | Phenylephrine | 20 |

| This compound | 800 |

Experimental Workflow

Caption: Workflow for assessing this compound activity in HEK293 cells.

Conclusion

The provided protocols outline a robust framework for the in vitro characterization of this compound using engineered HEK293 cells. By expressing specific dopamine and adrenergic receptors, researchers can dissect the compound's indirect effects on these key signaling pathways. The quantitative data generated from these assays will be instrumental in understanding the molecular pharmacology of this compound and can guide further drug development efforts. These assays provide a sensitive and reproducible platform for screening and characterizing novel compounds targeting the dopaminergic and adrenergic systems.

References

- 1. This compound | 655-05-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 655-05-0 | >98% [smolecule.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound (655-05-0) for sale [vulcanchem.com]

- 6. US3665075A - this compound as an antiparkinson agent - Google Patents [patents.google.com]

- 7. glpbio.com [glpbio.com]

- 8. Buy this compound-d5 [smolecule.com]